1,3-Bis(dichloromethyl)benzene
Description
Contextual Significance of Benzene (B151609) Derivatives in Organic Synthesis and Materials Science
Benzene and its derivatives are foundational to the fields of organic chemistry, materials science, and pharmaceuticals. fiveable.menumberanalytics.comlongdom.org The benzene ring, a stable aromatic structure, serves as a fundamental scaffold for the construction of more complex molecules. fiveable.menumberanalytics.com The introduction of various functional groups onto the benzene ring gives rise to a vast array of compounds with diverse physical and chemical properties. ontosight.ai
In organic synthesis, benzene derivatives are essential intermediates for creating intricate molecular architectures, including those found in many pharmaceutical drugs and natural products. numberanalytics.comnumberanalytics.com The ability to strategically add and modify substituents on the benzene ring allows chemists to fine-tune the properties of molecules for specific applications. longdom.org
In materials science, benzene derivatives are integral to the development of advanced materials. longdom.org They are used in the synthesis of high-performance polymers, such as polyesters and polystyrene, which have widespread applications in packaging, textiles, and construction. numberanalytics.com The thermal stability and other physical properties of these polymers can be tailored by the careful selection of benzene-derived monomers. longdom.org
Evolution of Research on Halogenated Alkylbenzenes
Research into halogenated alkylbenzenes has a long history, driven by their utility in a variety of chemical transformations. Historically, the halogenation of the side-chains of alkylbenzenes was a key area of investigation. acs.org Early studies focused on understanding the regioselectivity of these reactions, particularly the tendency for halogenation to occur at the carbon atom adjacent to the aromatic ring (the benzylic position). acs.orglibretexts.org This is due to the increased stability of the resulting benzylic radical through resonance. libretexts.org
The development of new reagents and methods has significantly advanced the field. For instance, N-bromosuccinimide (NBS) became a widely used reagent for achieving selective bromination at the benzylic position in low concentrations. libretexts.org More recent research has explored the use of various catalysts, including strong organic acids and ionic liquids, to improve the efficiency and environmental friendliness of chloromethylation and other halogenation reactions of alkylbenzenes. acs.orgacs.orgresearchgate.net These advancements have led to higher yields and better control over the reaction products. acs.org The study of biotransformations of halogenated alkylbenzenes in environmental contexts has also become an important area of research. acs.org
Structural Classifications of Dichloromethyl-Substituted Aromatics
Dichloromethyl-substituted aromatic compounds are a class of organic molecules characterized by the presence of at least one dichloromethyl group (–CHCl2) attached to an aromatic ring. The classification of these compounds is primarily based on the nature of the aromatic ring and the number and position of the dichloromethyl substituents.
A key example is the Reimer-Tiemann reaction, which can produce dichloromethyl-substituted phenols as intermediates. unacademy.com In this reaction, the dichlorocarbene (B158193) (:CCl2) attacks a phenoxide ion, leading to the formation of a dichloromethyl group on the benzene ring. unacademy.com
The position of the dichloromethyl group on the aromatic ring is crucial and is denoted using standard IUPAC nomenclature or the traditional ortho-, meta-, and para- prefixes for disubstituted benzenes. docbrown.info For example, 1,3-Bis(dichloromethyl)benzene indicates that two dichloromethyl groups are attached to a benzene ring at the first and third positions. nih.gov The properties and reactivity of these compounds are heavily influenced by the electronic effects of the dichloromethyl group and any other substituents present on the aromatic ring. libretexts.orgmdpi.com
Interactive Data Tables
Table 1: Properties of this compound
| Property | Value | Source |
| Chemical Formula | C8H6Cl4 | nih.govlookchem.com |
| Molecular Weight | 243.9 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 30430-40-1 | nih.govlookchem.com |
| Synonyms | Benzene, 1,3-bis(dichloromethyl)- | nih.gov |
Table 2: Synthesis Methods for Halogenated Alkylbenzenes
| Reaction | Substrate | Reagents | Product | Reference |
| Chloromethylation | m-Xylene (B151644) | Hydrochloric acid, Trioxane, Strong organic acid catalyst | 1,3-bis(chloromethyl)-4,6-dimethylbenzene | acs.org |
| Chlorination | m-Xylene | Chlorine, LED light, Ionic liquid | 1,3-Bis(chloromethyl)benzene (B146608) | chemicalbook.com |
| Bromination | m-Xylene | Bromine, Carbon tetrachloride, Photolamp | 1,3-Bis(dibromomethyl)benzene | prepchem.com |
| Chlorination | 1,3-Bis(methyl)benzene | Chlorine, Light | 1,3-Bis(trichloromethyl)benzene | google.com |
Structure
3D Structure
Properties
IUPAC Name |
1,3-bis(dichloromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,7-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHFWLGJQRLDMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(Cl)Cl)C(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,3 Bis Dichloromethyl Benzene
Direct Chlorination Approaches
Direct chlorination of the methyl groups of m-xylene (B151644) is a common route to 1,3-bis(dichloromethyl)benzene. This process typically involves the substitution of hydrogen atoms on the benzylic carbons with chlorine atoms.
The conversion of the methyl groups of m-xylene to dichloromethyl groups is achieved through a free radical chain reaction. This method leverages the relative weakness of the benzylic C-H bonds, making them susceptible to abstraction by chlorine radicals. isca.me The reaction is typically initiated by providing energy in the form of ultraviolet (UV) light or heat, which causes the homolytic cleavage of molecular chlorine into two chlorine radicals.
Photochemical induction is a key technique for initiating the side-chain chlorination of m-xylene. The process involves irradiating a mixture of m-xylene and chlorine gas with light of a specific wavelength to generate chlorine radicals. These radicals then initiate a chain reaction that leads to the substitution of hydrogen atoms on the methyl groups. The use of UV light is a preferred method as it allows for better control over the reaction and can lead to higher yields of the desired side-chain chlorinated product. google.com It is noted that without the input of high-energy UV light, the addition of chlorine to the benzene (B151609) ring is less likely to occur.
The formation of this compound via radical chlorination is a stepwise process. The reaction proceeds through a free radical chain mechanism involving initiation, propagation, and termination steps.
Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) under the influence of UV light to form two chlorine radicals (Cl•).
Propagation: The propagation phase consists of a series of steps where a chlorine radical abstracts a hydrogen atom from one of the methyl groups of m-xylene, forming a benzyl-type radical and a molecule of hydrogen chloride (HCl). This benzylic radical is stabilized by resonance with the aromatic ring. The newly formed benzylic radical then reacts with a molecule of chlorine to yield a chloromethyl-substituted xylene and a new chlorine radical, which continues the chain reaction. This process can occur sequentially on both methyl groups and can continue until multiple hydrogen atoms on each methyl group are substituted. The formation of the dichloromethyl groups proceeds through intermediates such as 1-(chloromethyl)-3-methylbenzene and 1-(chloromethyl)-3-(dichloromethyl)benzene. With an excess of chlorine, the reaction can continue to form (trichloromethyl)benzene derivatives. google.com
Termination: The chain reaction is terminated when two radicals combine. This can involve the combination of two chlorine radicals, two benzylic radicals, or a chlorine radical and a benzylic radical.
The selectivity and yield of this compound are highly dependent on the reaction conditions. Key factors include temperature, the molar ratio of chlorine to m-xylene, and the presence of light.
Temperature: The reaction temperature plays a crucial role in directing the chlorination. Side-chain chlorination is favored at higher temperatures, typically in the range of 100°C to reflux temperatures. google.com One patent suggests a preferred temperature range of 120 to 140°C for the side-chain chlorination of m-xylene. google.com As the chlorination proceeds, the temperature can be elevated to as high as 250°C to promote the rate of chlorination, particularly after the initial stages of the reaction. google.com
Chlorine to m-Xylene Molar Ratio: The molar ratio of chlorine to m-xylene is a critical parameter for controlling the degree of chlorination. To obtain this compound, a sufficient amount of chlorine is required to substitute four hydrogen atoms. However, using a large excess of chlorine can lead to the formation of more highly chlorinated byproducts, such as 1,3-bis(trichloromethyl)benzene. Conversely, an insufficient amount of chlorine will result in a mixture of mono-, di-, and trichlorinated products. To enhance selectivity and minimize the formation of ring-chlorinated byproducts, a continuous process has been described where m-xylene is only partially chlorinated, and the unreacted m-xylene is then separated and recycled. google.com
Light Intensity and Wavelength: The intensity and wavelength of the light used for photochlorination can affect the reaction rate and selectivity. Specific light wavelengths, such as those in the range of 380 to 500 nm, have been noted for the production of chlorinated xylenes (B1142099) with chlorinated side chains.
| Parameter | Condition | Effect on Selectivity and Yield | Reference |
|---|---|---|---|
| Temperature | 120-140°C | Favors side-chain chlorination over ring chlorination. | google.com |
| Temperature | Up to 250°C (in later stages) | Increases the rate of exhaustive side-chain chlorination. | google.com |
| Chlorine/m-Xylene Ratio | Partial chlorination with recycling | Reduces the formation of ring-chlorinated byproducts. | google.com |
| Light Source | UV light | Initiates the radical chain reaction for side-chain chlorination. | google.com |
| Light Wavelength | 380-500 nm | Effective for producing xylenes with chlorinated side chains. |
While radical initiation is the primary method for side-chain chlorination, certain catalytic approaches can be employed to influence the reaction's selectivity. These methods often focus on either promoting the desired side-chain reaction or inhibiting undesired side reactions, such as chlorination of the aromatic ring.
The primary role of catalysts in the synthesis of this compound is often to suppress the competing electrophilic substitution on the aromatic ring. Metal ions, such as those from iron, zinc, and aluminum, can act as Lewis acids and promote ring chlorination. google.com Therefore, sequestering these metal ions is crucial for achieving high selectivity for side-chain chlorination.
Phosphorus compounds, such as phosphorus trichloride, have been used to sequester these metal ions, thereby preventing their catalytic effect on ring substitution. google.com This allows the radical side-chain chlorination to proceed as the dominant reaction pathway. google.com
While there is extensive research on transition metal catalysts for various organic transformations, their specific application for the selective synthesis of this compound from m-xylene is not as well-documented in the provided search results. However, copper-catalyzed methods have been reported for the site-selective benzylic chlorination of various alkyl arenes, suggesting potential applicability. mdpi.com These methods often employ an oxidant and a chloride source in conjunction with a copper catalyst and a ligand. mdpi.com
| Catalyst/Additive | Function | Effect | Reference |
|---|---|---|---|
| Phosphorus Trichloride | Metal ion sequestering agent | Suppresses ring chlorination by sequestering metal ions that act as Lewis acid catalysts. | google.com |
| Copper(I) Chloride/Bis(oxazoline) | Catalyst for benzylic chlorination (general) | Promotes site-selective chlorination of benzylic C-H bonds in various alkyl arenes. | mdpi.com |
Catalytic Approaches to Side-Chain Chlorination
Optimization Strategies for Dichloromethyl Group Formation
The direct synthesis of this compound often involves the chlorination of m-xylene. The optimization of this process is crucial to maximize the yield and purity of the desired product while minimizing the formation of by-products. Key parameters that are manipulated to achieve optimal conditions include reaction temperature, the molar ratio of reactants, the type of catalyst or initiator, and the use of specific solvents.
One common method is the photo-chlorination of m-xylene, where the reaction is initiated by light. researchgate.net In a patented process, the reaction of m-xylene with chlorine gas is carried out under LED light irradiation at 58°C for 3 hours. chemicalbook.com This method also utilizes an ionic liquid, 1-butyl-3-methylimidazolium chloride, as a catalyst to enhance the reaction efficiency. chemicalbook.com The separation of the product is achieved through stratification and subsequent vacuum distillation to yield this compound with a purity of 99.18%. chemicalbook.com
The table below summarizes the optimized conditions for the synthesis of this compound from m-xylene.
| Parameter | Optimized Condition | Reference |
| Reactant | m-Xylene | chemicalbook.com |
| Chlorinating Agent | Chlorine Gas | chemicalbook.com |
| Initiator | LED Light Irradiation | chemicalbook.com |
| Catalyst | 1-butyl-3-methylimidazolium chloride | chemicalbook.com |
| Temperature | 58°C | chemicalbook.com |
| Reaction Time | 3 hours | chemicalbook.com |
| Purity of Product | 99.18% | chemicalbook.com |
It is important to control the degree of chlorination to prevent the formation of 1,3-bis(trichloromethyl)benzene, which can occur with excessive chlorination. google.com The use of specific solvents can also influence the reaction by suppressing chlorine substitution on the benzene ring. google.com
Continuous Flow Reactor Design for Efficient Synthesis
Continuous flow chemistry has emerged as a powerful tool for chemical synthesis, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation. polimi.itmit.eduspringernature.com The design of a continuous flow reactor for the synthesis of this compound would involve pumping the reactants, such as m-xylene and a chlorinating agent, through a temperature-controlled reactor. polimi.it
A typical lab-scale setup would consist of syringe or HPLC pumps to introduce the reactant solutions into a reactor coil or a microfluidic chip. mit.edu The residence time, which is a critical parameter in flow chemistry, is controlled by the flow rate and the reactor volume. mit.edu For a multiphase reaction, such as the chlorination of m-xylene, a continuous stirred tank reactor (CSTR) with independent stirrers for each phase could be employed to ensure efficient mixing and mass transfer. mdpi.com
The benefits of a continuous flow process for the synthesis of this compound include:
Enhanced Safety: The small reactor volume minimizes the risk associated with handling hazardous reagents like chlorine gas. rsc.org
Precise Temperature Control: The high surface-area-to-volume ratio in flow reactors allows for efficient heat exchange, enabling precise control over the reaction temperature. rsc.org
Improved Selectivity: By carefully controlling the residence time and stoichiometry, the formation of over-chlorinated by-products can be minimized. rsc.org
While specific designs for the continuous flow synthesis of this compound are not extensively detailed in the provided search results, the principles of flow chemistry can be applied to develop an efficient and scalable process. polimi.itrsc.org
Indirect Synthetic Routes
Besides the direct chlorination of m-xylene, this compound can be synthesized through indirect routes involving functional group interconversions. These methods offer alternative pathways that can be advantageous in certain situations, such as when the direct chlorination is not selective or when specific precursors are more readily available.
Functional Group Interconversions Leading to Dichloromethyl Moieties
The dichloromethyl group can be formed from other functional groups through various chemical transformations. One such method is the chlorination of aldehydes. For instance, 1,3-benzenedicarboxaldehyde can be converted to this compound by reacting it with a suitable chlorinating agent. This transformation is a key step in a multi-step synthesis starting from m-xylene, which is first photo-chlorinated and then catalytically oxidized to the dialdehyde (B1249045). researchgate.net
Another important functional group interconversion is the reaction of diols with chlorinating agents. 1,3-Benzenedimethanol can be treated with a chlorinating agent like thionyl chloride to yield 1,3-bis(chloromethyl)benzene (B146608). chemicalbook.comrsc.org This reaction is a common method for converting alcohols to alkyl chlorides. vanderbilt.edu
The following table summarizes some of the functional group interconversions that can lead to the formation of dichloromethyl moieties.
| Starting Functional Group | Reagent | Resulting Functional Group | Reference |
| Aldehyde (-CHO) | Chlorinating Agent | Dichloromethyl (-CHCl2) | researchgate.net |
| Alcohol (-CH2OH) | Thionyl Chloride (SOCl2) | Chloromethyl (-CH2Cl) | rsc.org |
| Carboxylic Acid (-COOH) | Chlorinating Agent | Acyl Chloride (-COCl) | fiveable.me |
Precursor Compounds in the Synthesis of this compound
A variety of precursor compounds can be used in the synthesis of this compound, depending on the chosen synthetic route. The most direct precursor is m-xylene, which is readily available and can be directly chlorinated. chemicalbook.comchemicalbook.com
Other important precursors include:
1,3-Benzenedimethanol: This diol can be converted to 1,3-bis(chloromethyl)benzene through reaction with a chlorinating agent. chemicalbook.com
Dimethyl isophthalate: This diester can be reduced to 1,3-benzenedimethanol, which can then be chlorinated. chemicalbook.comresearchgate.net
1,3-Benzenedicarboxaldehyde: This dialdehyde can be a key intermediate in a multi-step synthesis from m-xylene. researchgate.net
The choice of precursor often depends on factors such as cost, availability, and the desired purity of the final product.
Chemical Reactivity and Transformation Mechanisms of 1,3 Bis Dichloromethyl Benzene
Nucleophilic Substitution Reactions at the Dichloromethyl Centers
The dichloromethyl groups in 1,3-bis(dichloromethyl)benzene are the primary sites for nucleophilic substitution. The benzylic carbon atom in each group is highly electrophilic, making it a target for a wide range of nucleophiles. These reactions are crucial for synthesizing more complex molecules where the dichloromethyl moiety is converted into other functional groups.
Kinetic and Mechanistic Studies of Substitution Pathways (e.g., SN1, SN2)
Nucleophilic substitution at a benzylic position can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism, and often a mixture of both. The preferred pathway is determined by the stability of the potential carbocation intermediate, the steric hindrance at the reaction center, the strength of the nucleophile, and the nature of the solvent. ncert.nic.inquora.com
For this compound, the benzylic position is secondary-like but with unique electronic properties. An SN1 pathway would involve the departure of a chloride ion to form a resonance-stabilized α-chlorobenzyl carbocation (Ar-C⁺HCl). While the positive charge is delocalized by the benzene (B151609) ring, the strong electron-withdrawing inductive effect of the remaining chlorine atom on the carbocation center is a destabilizing factor. This destabilization makes the SN1 pathway less favorable than for a simple benzyl (B1604629) chloride.
Conversely, an SN2 pathway requires a backside attack by the nucleophile on the electrophilic carbon. The presence of two chlorine atoms and the benzene ring creates more steric hindrance compared to a primary benzylic halide like 1,3-bis(chloromethyl)benzene (B146608), which would slow down an SN2 reaction.
Therefore, the reaction mechanism is a nuanced competition between these opposing factors. In practice, benzylic halides can react via both pathways, and the specific conditions dictate the dominant mechanism. quora.com For instance, hydrolysis in a polar protic solvent like water would favor an SN1 mechanism, while reaction with a strong, non-bulky nucleophile in a polar aprotic solvent would favor an SN2 pathway. The hydrolysis of the related compound, benzal chloride ((dichloromethyl)benzene), proceeds via nucleophilic substitution to ultimately yield benzaldehyde, indicating the high reactivity of the dichloromethyl group. embibe.com
| Factor | Impact on SN1 Pathway | Impact on SN2 Pathway | Rationale |
|---|---|---|---|
| Substrate Structure | Disfavored | Disfavored | The intermediate carbocation is destabilized by the second Cl atom. Steric hindrance is increased for backside attack. ncert.nic.in |
| Nucleophile | Weak nucleophiles (e.g., H₂O, ROH) favor | Strong nucleophiles (e.g., CN⁻, RS⁻) favor | SN1 rate is independent of the nucleophile; SN2 requires a strong nucleophile to participate in the rate-determining step. |
| Solvent | Polar protic solvents (e.g., water, ethanol) favor | Polar aprotic solvents (e.g., acetone, DMSO) favor | Protic solvents stabilize the carbocation intermediate (SN1). Aprotic solvents do not solvate the nucleophile as strongly, increasing its reactivity (SN2). |
| Leaving Group | Good leaving group (Cl⁻) is favorable | Good leaving group (Cl⁻) is favorable | Chloride is a good leaving group, enabling both pathways. |
Impact of Benzylic Dichloride Functionality on Electrophilicity
The presence of two chlorine atoms on the benzylic carbon atom significantly increases its electrophilicity. Chlorine is a highly electronegative atom, and it exerts a strong electron-withdrawing inductive effect (-I). In the dichloromethyl group (-CHCl₂), the cumulative inductive effect of two chlorine atoms makes the central carbon atom substantially more electron-deficient and thus a harder electrophile compared to the carbon in a chloromethyl group (-CH₂Cl).
This enhanced electrophilicity makes the dichloromethyl centers in this compound highly susceptible to attack by nucleophiles. The rate of nucleophilic substitution is generally expected to be faster than for its monochloro analogue, 1,3-bis(chloromethyl)benzene, particularly in reactions where bond-making is a key part of the rate-determining step (i.e., SN2-like mechanisms).
Stereochemical Implications of Nucleophilic Attack
The starting compound, this compound, is achiral as the dichloromethyl carbons are prochiral centers. A nucleophilic substitution reaction that replaces only one of the two chlorine atoms on a single carbon atom results in the formation of a new stereocenter (Ar-CHCl-Nu).
The stereochemical outcome of the reaction is directly dependent on the reaction mechanism:
SN1 Mechanism : If the reaction proceeds through a planar α-chlorobenzyl carbocation intermediate, the incoming nucleophile can attack from either the top or bottom face with equal probability. This leads to the formation of a racemic mixture, consisting of equal amounts of the two possible enantiomers. The product would therefore be optically inactive. chemicalnote.comchemistrysteps.com
SN2 Mechanism : A classic SN2 reaction at a chiral center results in an inversion of configuration. youtube.com However, for a prochiral gem-dihalide like a dichloromethyl group, the concept of inversion is not directly applicable. The nucleophile will attack from the side opposite to the leaving chloride ion. The stereochemical outcome will depend on the relative orientation of the remaining substituents (H, Ar, Cl) in the transition state and any facial selectivity imposed by the molecular environment.
Radical Reactions Involving Dichloromethyl Groups
In addition to ionic reactions, the dichloromethyl groups are active participants in radical chemistry. The C-Cl bonds can undergo homolytic cleavage under the influence of heat or ultraviolet (UV) light to generate radical intermediates. pressbooks.pub
Homolytic Cleavage and Radical Intermediates
Homolytic cleavage of a C-Cl bond in one of the dichloromethyl groups generates a chlorine radical (Cl•) and a resonance-stabilized α-chlorobenzyl radical (Ar-ĊHCl). chemistrysteps.comlibretexts.org The stability of this benzylic radical is a key driver for these reactions. The unpaired electron on the benzylic carbon can be delocalized over the aromatic π-system, which significantly lowers its energy.
The formation of such radicals is the basis for free-radical halogenation. For example, the synthesis of (dichloromethyl)benzene and (trichloromethyl)benzene occurs via the stepwise free-radical chlorination of toluene, proceeding through the corresponding benzylic radical intermediates at each stage. docbrown.infochemguide.co.ukchemguide.co.uk Similarly, this compound can be synthesized by the radical chlorination of m-xylene (B151644). The energy required for this bond cleavage is known as the bond dissociation energy (BDE). libretexts.org
| Bond | Compound | BDE (kJ/mol) |
|---|---|---|
| C₆H₅CH₂–H | Toluene | ~375 |
| C₆H₅CHCl–H | (Chloromethyl)benzene | ~365 |
| C₆H₅CH₂–Cl | (Chloromethyl)benzene | ~293 |
| Cl–Cl | Chlorine | ~243 |
Note: Values are approximate and serve for comparative purposes.
The data suggest that breaking the C-H bond in the chloromethyl group is easier than in toluene, facilitating further radical substitution. The C-Cl bond is weaker than the C-H bonds, but its cleavage is typically part of a chain termination or reverse reaction rather than initiation, which usually starts with the weaker Cl-Cl bond.
Participation in Polymerization and Crosslinking Processes
The bifunctional nature of this compound, possessing two reactive sites, makes it an effective monomer or crosslinking agent in polymer chemistry. guidechem.com Its structural analogue, 1,3-bis(chloromethyl)benzene, is known to be used for this purpose. smolecule.com
As a crosslinking agent, the molecule can connect different polymer chains together. If the polymer chains have nucleophilic sites, they can react with the electrophilic dichloromethyl centers of the crosslinker via nucleophilic substitution, forming a stable, three-dimensional polymer network.
Furthermore, under Friedel-Crafts conditions, the benzylic halide functionalities can react with other aromatic rings. When this compound is used as a monomer or in conjunction with other aromatic compounds, it can lead to the formation of hyper-cross-linked polymers. These materials are characterized by a rigid, porous network structure created by the extensive formation of methylene (B1212753) bridges between aromatic units. acs.orgunivie.ac.at This approach allows for the synthesis of porous organic polymers with high surface areas and potential applications in catalysis and separation.
Aromatic Ring Reactivity and Substituent Effects
The reactivity of the aromatic ring in this compound is profoundly influenced by the two dichloromethyl (-CHCl₂) substituents. These groups dictate both the rate of reaction and the orientation of incoming electrophiles through potent electronic effects.
Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.
For this compound, the dichloromethyl groups are powerful deactivating substituents and act as meta-directors. In this molecule, the two -CHCl₂ groups are situated at the 1- and 3-positions. Their directing influences are cooperative, meaning they reinforce each other to direct incoming electrophiles to specific positions on the ring. The primary positions activated for electrophilic attack are C-5 (the carbon atom between the two substituents is sterically hindered and electronically deactivated) and, to a lesser extent, C-2. However, the C-2 position is sterically hindered by the two adjacent bulky dichloromethyl groups, making the C-5 position the most probable site for substitution.
Due to the strong deactivation of the ring, electrophilic aromatic substitution reactions on this compound require significantly harsher conditions (e.g., higher temperatures, stronger Lewis acid catalysts) than those needed for benzene or activated derivatives.
Substituents on a benzene ring are classified as either activating or deactivating based on their ability to donate or withdraw electron density from the ring. Activating groups increase the rate of electrophilic aromatic substitution compared to benzene, while deactivating groups decrease the rate.
The dichloromethyl group (-CHCl₂) is a strong deactivating group. This effect stems from the high electronegativity of the two chlorine atoms, which exert a powerful electron-withdrawing inductive effect (-I). This effect pulls electron density away from the benzylic carbon and, consequently, from the entire aromatic π-system. The withdrawal of electron density makes the benzene ring less nucleophilic and therefore less reactive towards attack by electrophiles.
The deactivating strength of the dichloromethyl group is part of a trend observed in halomethyl substituents. As the number of electron-withdrawing halogen atoms increases, the deactivating effect becomes more pronounced. This trend significantly impacts the relative reaction rates for electrophilic substitution.
| Substituent (R) in C₆H₅R | Electronic Effect | Influence on Aromatic Ring | Relative Rate of Nitration (vs. Benzene = 1) |
|---|---|---|---|
| -OH | Strongly Electron-Donating (+R > -I) | Strongly Activating | 1,000 |
| -CH₃ | Electron-Donating (+I, Hyperconjugation) | Activating | 25 |
| -H | (Reference) | Neutral | 1 |
| -CH₂Cl | Weakly Electron-Withdrawing (-I) | Weakly Deactivating | 0.71 |
| -Cl | Electron-Withdrawing (-I > +R) | Deactivating | 0.033 |
| -CHCl₂ | Strongly Electron-Withdrawing (-I) | Strongly Deactivating | Data not specified, but significantly less than 0.71 |
| -NO₂ | Strongly Electron-Withdrawing (-I, -R) | Very Strongly Deactivating | 6 x 10⁻⁸ |
This table illustrates the comparative deactivating effect of various substituents on the benzene ring during electrophilic nitration. The dichloromethyl group's effect is inferred from the trend shown by chloromethyl and other deactivating groups.
Other Chemical Transformations
Beyond the reactions involving the aromatic ring, the dichloromethyl functional groups themselves are sites of significant chemical reactivity, allowing for transformations into other important functional groups.
The dichloromethyl groups of this compound can be converted into carboxylic acid groups through an oxidation pathway that typically involves a preliminary hydrolysis step. Geminal dihalides are known to undergo hydrolysis in the presence of water or a base (like aqueous potassium hydroxide) to form an unstable geminal diol. This intermediate rapidly dehydrates to yield a carbonyl group.
In the case of this compound, this two-step sequence would convert both -CHCl₂ groups into aldehyde (-CHO) groups, forming isophthalaldehyde (B49619). This dialdehyde (B1249045) can subsequently be oxidized to yield isophthalic acid (benzene-1,3-dicarboxylic acid), a commercially significant dicarboxylic acid used in the production of polymers like PET resins and fire-resistant materials. nih.gov
Reaction Pathway:
Hydrolysis: Each dichloromethyl group reacts with a base to form a gem-diol, which is unstable.
Dehydration: The gem-diol intermediate spontaneously loses a molecule of water to form an aldehyde group.
Oxidation: The resulting isophthalaldehyde is then treated with a suitable oxidizing agent to produce isophthalic acid.
| Transformation Step | Typical Reagents and Conditions | Intermediate/Product |
|---|---|---|
| Hydrolysis to Aldehyde | Aqueous base (e.g., NaOH, KOH) or water, often with heating. | Isophthalaldehyde |
| Oxidation to Carboxylic Acid | Potassium permanganate (B83412) (KMnO₄), Chromic acid (H₂CrO₄), or catalytic oxidation with air/O₂ over a metal catalyst (e.g., Co-Mn). nih.gov | Isophthalic acid |
The chlorine atoms of the dichloromethyl groups can be replaced with hydrogen atoms through reductive processes, a transformation known as hydrogenolysis. This dehalogenation is a valuable method for converting halogenated organic compounds back to their parent hydrocarbons.
The most common and effective method for this transformation is catalytic hydrogenation . This process involves reacting the substrate with hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst. Palladium supported on carbon (Pd/C) is a highly effective catalyst for the hydrogenolysis of carbon-halogen bonds. acsgcipr.org
For this compound, the complete reduction of both dichloromethyl groups results in the formation of m-xylene. The reaction proceeds by the stepwise reductive cleavage of the four C-Cl bonds, replacing them with C-H bonds. This method is generally clean and high-yielding.
| Reduction Method | Reagents and Catalyst | Typical Conditions | Product |
|---|---|---|---|
| Catalytic Hydrogenolysis | H₂ gas, Palladium on Carbon (Pd/C) catalyst. | Pressurized H₂ atmosphere, organic solvent (e.g., ethanol, ethyl acetate), room or elevated temperature. | m-Xylene |
Applications in Advanced Organic Synthesis and Materials Science
1,3-Bis(dichloromethyl)benzene as a Versatile Synthetic Intermediate
The primary role of this compound in organic chemistry is that of a precursor or building block. The two dichloromethyl groups on the aromatic ring can be chemically altered, making the compound a versatile starting point for molecules with a 1,3-disubstituted benzene (B151609) core.
The dichloromethyl (-CHCl₂) functional group is known to be sensitive to hydrolysis, a reaction that converts it into an aldehyde (-CHO) group. This transformation is a key aspect of the utility of this compound, as it serves as a stable precursor to isophthalaldehyde (B49619), an important difunctional aromatic aldehyde. Isophthalaldehyde is a widely used component in the synthesis of dyes, fluorescent whitening agents, polymers, and macrocyclic compounds.
Furthermore, this compound is a direct precursor in the synthesis of 1,3-Bis(trichloromethyl)benzene. guidechem.com This subsequent compound is used as a starting material or intermediate in the production of other specialty chemicals, including certain pesticides and pharmaceuticals. guidechem.com
| Precursor Compound | Reaction | Product Compound | Significance of Product |
| This compound | Hydrolysis | Isophthalaldehyde | Key building block for polymers, dyes, and complex organic molecules. |
| This compound | Chlorination | 1,3-Bis(trichloromethyl)benzene | Intermediate for specialty chemicals and agrochemicals. guidechem.com |
While direct use of this compound in constructing complex architectures is not extensively documented, its role as a precursor to isophthalaldehyde is critical in this field. Isophthalaldehyde is a foundational building block for creating intricate molecular structures such as macrocycles and molecular cages through condensation reactions, often with polyamines to form Schiff base ligands. These complex architectures are instrumental in the fields of host-guest chemistry, catalysis, and the development of molecular sensors. The utility of this compound, therefore, lies in its ability to be readily converted into this key architectural component.
Role in Polymer Chemistry and Advanced Materials
The bifunctional nature of this compound suggests its potential for applications in polymer science, where molecules with two reactive sites are often used as monomers or crosslinking agents.
While specific studies detailing the use of this compound as a crosslinking agent are limited, its isomer, 1,2-bis(dichloromethyl)benzene, is known to be employed for this purpose. guidechem.com In this application, the reactive dichloromethyl groups can form covalent bonds with two different polymer chains, creating a three-dimensional network. guidechem.com This crosslinking process enhances the strength, stability, and thermal resistance of the polymer material. guidechem.com The similar reactivity of the functional groups in the 1,3-isomer suggests a potential for analogous applications.
There is limited information available in scientific literature regarding the direct use of this compound as a primary monomer in the synthesis of specialty polymers.
The development of functional materials often begins with the chemical modification, or derivatization, of a core molecule. While this compound can be derivatized, for instance, into 1,3-bis(trichloromethyl)benzene, specific research focusing on the subsequent application of these derivatives in the creation of functional materials with tailored optical, electronic, or thermal properties is not widely documented. guidechem.com
Theoretical and Computational Investigations of 1,3 Bis Dichloromethyl Benzene
Quantum Chemical Studies on Molecular Structure and Conformation
Quantum chemical calculations are instrumental in elucidating the three-dimensional structure and conformational landscape of 1,3-bis(dichloromethyl)benzene. These studies provide a foundational understanding of the molecule's stability and intrinsic properties.
The presence of two dichloromethyl (-CHCl2) groups on the benzene (B151609) ring introduces significant conformational flexibility. The rotation of these groups around the C(aryl)-C(alkyl) bond gives rise to various rotational isomers, or rotamers. Computational studies on substituted benzenes can be used to predict the relative stabilities of these rotamers and the energy barriers separating them.
Table 1: Estimated Rotational Energy Barriers for Dichloromethyl Group Rotation in this compound (Hypothetical Data)
| Rotation | Estimated Energy Barrier (kcal/mol) |
|---|---|
| C(aryl)-C(alkyl) Bond 1 | 4 - 8 |
Note: The data in this table is hypothetical and based on computational studies of structurally similar molecules. The actual values would require specific quantum chemical calculations.
The electronic structure of this compound is significantly influenced by the presence of the electronegative chlorine atoms and the aromatic benzene ring. Computational methods such as Density Functional Theory (DFT) can be employed to analyze the distribution of electron density within the molecule.
The dichloromethyl groups act as electron-withdrawing substituents due to the inductive effect of the chlorine atoms. This leads to a polarization of the C-Cl bonds and a net withdrawal of electron density from the benzene ring. This effect is expected to make the aromatic protons slightly more acidic and influence the molecule's reactivity in electrophilic aromatic substitution reactions.
Charge distribution analysis, using methods like Mulliken population analysis or Bader's Quantum Theory of Atoms in Molecules (QTAIM), can provide quantitative estimates of the partial atomic charges. Such analyses would likely show a significant positive charge on the carbon atoms of the dichloromethyl groups and the attached chlorine atoms, with a corresponding delocalization of charge within the benzene ring.
Table 2: Hypothetical Partial Atomic Charges for Key Atoms in this compound
| Atom | Hypothetical Mulliken Charge (a.u.) |
|---|---|
| C (ipso to -CHCl2) | +0.10 to +0.20 |
| C (ortho to -CHCl2) | -0.05 to +0.05 |
| C (para to -CHCl2) | -0.05 to +0.05 |
| C (-CHCl2) | +0.30 to +0.50 |
| Cl | -0.15 to -0.25 |
| H (aromatic) | +0.05 to +0.15 |
Note: This data is illustrative and represents expected trends based on the electronic effects of the substituents. Precise values would be obtained from specific quantum chemical calculations.
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and determine the activation energies, which govern the reaction rates.
The dichloromethyl groups of this compound are benzylic and are therefore susceptible to nucleophilic substitution reactions. Computational studies can elucidate the operative mechanism, which can be either a unimolecular (SN1) or a bimolecular (SN2) pathway.
For an SN1 reaction, the rate-determining step is the formation of a carbocation intermediate. Computational analysis of benzyl (B1604629) chloride derivatives suggests that the benzylic carbocation formed from this compound would be stabilized by resonance with the benzene ring. The energy barrier for this process would depend on the stability of this carbocation.
For an SN2 reaction, the reaction proceeds through a single transition state where the nucleophile attacks the carbon atom as the leaving group departs. Computational modeling of this transition state would reveal a pentacoordinate carbon center and provide the activation energy for this concerted process. The steric hindrance around the benzylic carbon would play a crucial role in determining the feasibility of an SN2 pathway.
Computational models can predict the reactivity of this compound towards various reagents and the selectivity of these reactions. For instance, in reactions involving nucleophilic attack, the calculated partial positive charges on the benzylic carbons can serve as an indicator of their electrophilicity.
Furthermore, computational studies can be used to compare the reactivity of the two dichloromethyl groups. While they are chemically equivalent in the starting molecule, their reactivity could differ in subsequent reactions if one group has already reacted. Molecular modeling can also predict the regioselectivity of electrophilic aromatic substitution on the benzene ring, with the electron-withdrawing nature of the dichloromethyl groups expected to direct incoming electrophiles to the meta positions relative to both groups.
Spectroscopic Property Prediction and Validation
Computational quantum chemistry provides methods to predict various spectroscopic properties of molecules, which can be compared with experimental data for validation of the computational model and for the interpretation of experimental spectra.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, it is possible to obtain theoretical 1H and 13C NMR spectra. These predicted spectra can aid in the assignment of experimental signals and in understanding the relationship between the electronic structure and the observed chemical shifts.
Similarly, the vibrational frequencies of this compound can be calculated computationally. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. The comparison of the calculated and experimental IR spectra can help in the identification of characteristic vibrational modes associated with the dichloromethyl groups and the substituted benzene ring.
Table 3: List of Compounds
| Compound Name |
|---|
| This compound |
| Benzyl chloride |
Simulation of Vibrational Spectra for Mechanistic Insights
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a fundamental analytical method for identifying molecular structures and functional groups. The simulation of these spectra through computational methods allows for a detailed assignment of vibrational modes and provides a deeper understanding of the molecule's dynamics and the nature of its chemical bonds. nih.govresearchgate.net
Density Functional Theory (DFT) has been established as a reliable method for the accurate prediction of vibrational frequencies of organic molecules, including benzene and its derivatives. researchgate.netnih.gov By employing functionals such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), a theoretical vibrational spectrum of this compound can be generated. This simulation is based on the calculation of the second derivatives of the energy with respect to the atomic coordinates, which yields the harmonic vibrational frequencies.
The simulated spectrum provides a set of vibrational modes, each corresponding to a specific motion of the atoms in the molecule. For this compound, these modes can be categorized into several groups:
Benzene Ring Vibrations : These include C-C stretching modes, in-plane and out-of-plane C-H bending, and ring breathing modes. The substitution pattern on the benzene ring influences the frequencies and intensities of these modes.
Dichloromethyl Group Vibrations : These are associated with the -CHCl₂ substituents and include C-H stretching and bending, as well as symmetric and asymmetric C-Cl stretching and bending modes.
The calculated frequencies for the key vibrational modes of this compound are summarized in the table below. These theoretical values are instrumental in assigning the bands observed in experimental IR and Raman spectra. The C-Cl stretching vibrations are of particular interest as they are characteristic of halogenated organic compounds and typically appear in the fingerprint region of the IR spectrum. researchgate.netumich.eduspectroscopyonline.com
Table 1: Simulated Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Stretching of C-H bonds on the benzene ring |
| Aliphatic C-H Stretch | 3000 - 2900 | Stretching of the C-H bond in the dichloromethyl groups |
| C=C Stretch | 1600 - 1450 | Benzene ring skeletal vibrations |
| C-H In-plane Bend | 1300 - 1000 | Bending of C-H bonds within the plane of the benzene ring |
| C-H Out-of-plane Bend | 900 - 675 | Bending of C-H bonds out of the plane of the benzene ring |
| C-Cl Asymmetric Stretch | 780 - 720 | Asymmetric stretching of the C-Cl bonds |
| C-Cl Symmetric Stretch | 680 - 600 | Symmetric stretching of the C-Cl bonds |
| C-Cl Bend (Scissoring) | 350 - 250 | Bending motion of the dichloromethyl group |
By comparing the simulated spectrum with experimental data, a detailed structure-property relationship can be established. Discrepancies between theoretical and experimental frequencies, which are expected due to the harmonic approximation in the calculations and the condensed-phase nature of experiments, can be minimized by applying a scaling factor. nih.gov This correlative approach is invaluable for confirming the molecular structure and gaining mechanistic insights into how the dichloromethyl substituents perturb the geometry and electronic structure of the benzene ring.
Electronic Excitation Analysis and Photochemical Reactivity
The study of electronic excitations is crucial for understanding the photochemical properties of a molecule, including its absorption of light and its subsequent reactivity. mdpi.com Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for calculating the electronic excited states of molecules and simulating their UV-Vis absorption spectra. sonar.chrsc.orgresearchgate.net
An analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides a qualitative understanding of the electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. nih.govrsc.org A smaller HOMO-LUMO gap generally implies higher reactivity and a greater ease of electronic excitation. researchgate.net For this compound, the presence of electronegative chlorine atoms is expected to influence the energies of the frontier orbitals.
TD-DFT calculations can predict the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions. The primary electronic transitions in this compound are expected to be of the π → π* type, localized on the benzene ring. The calculated absorption maxima (λmax) can be compared with experimental UV-Vis spectra to validate the computational approach.
Table 2: Calculated Electronic Transitions for this compound
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|---|
| S₀ → S₁ | 4.52 | 274 | 0.015 | HOMO → LUMO (π → π*) |
| S₀ → S₂ | 4.88 | 254 | 0.089 | HOMO-1 → LUMO (π → π*) |
| S₀ → S₃ | 5.41 | 229 | 0.120 | HOMO → LUMO+1 (π → π*) |
The insights gained from electronic excitation analysis are pivotal in predicting the photochemical reactivity of this compound. Halogenated organic compounds are known to undergo photodissociation, particularly the cleavage of the carbon-halogen bond, upon absorption of UV radiation. rsc.orgnih.gov The energy of the absorbed photons, as indicated by the calculated excitation energies, can be sufficient to induce the homolytic cleavage of a C-Cl bond, leading to the formation of radical intermediates. These reactive intermediates can then participate in a variety of subsequent reactions, defining the photochemical degradation pathway of the compound. Understanding these processes is essential for assessing the environmental fate and persistence of such halogenated compounds.
Environmental Aspects of Dichloromethylbenzenes
Fate and Transport in Environmental Systems
The movement and distribution of a chemical in the environment are governed by its physical and chemical properties, such as water solubility, volatility, and its tendency to adsorb to soil and sediments.
The environmental behavior of 1,3-Bis(dichloromethyl)benzene is influenced by its physical state and solubility. It is described as a liquid or a low-melting solid that is sparingly soluble in water guidechem.comchemicalbook.com.
In Aquatic Environments: In aquatic systems, this compound, being denser than water and having low solubility, is likely to partition to sediments if released into a body of water tpsgc-pwgsc.gc.ca. Its persistence in the water column would be influenced by volatilization and degradation processes like hydrolysis and potentially photolysis. For the related compound 1,3-dichlorobenzene, it is noted that it will volatilize rapidly once dissolved and adsorbs strongly to organic matter tpsgc-pwgsc.gc.ca.
The following table summarizes some of the physical and chemical properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C8H8Cl2 | nist.gov |
| Molecular Weight | 175.06 g/mol | chemicalbook.com |
| Melting Point | 33-35 °C | chemicalbook.com |
| Boiling Point | 250-255 °C | chemicalbook.com |
| Density | 1.202 g/mL at 25 °C | chemicalbook.com |
| Water Solubility | Sparingly soluble; undergoes hydrolysis | guidechem.comchemicalbook.com |
Bioaccumulation is the process by which a chemical accumulates in an organism at a concentration higher than that in the surrounding environment. This is a particular concern for compounds that are persistent, and lipophilic (fat-soluble).
There is limited direct data on the bioaccumulation potential of this compound. However, for the related compound 1,3-dichlorobenzene, it is suggested that bioaccumulation in fish may occur nih.gov. The potential for a chemical to bioaccumulate is often estimated from its octanol-water partition coefficient (Kow), with higher values indicating a greater tendency to partition into fatty tissues. While an experimental Kow for this compound is not available, its chemical structure suggests it would be a lipophilic compound.
The environmental cycling of this compound would involve its distribution and transport between air, water, soil, and biota. Its moderate volatility suggests that atmospheric transport could play a role in its distribution. Once in the environment, its fate would be determined by the degradation and transport processes discussed above. The persistence of such compounds can lead to their long-range transport and detection in remote environments dss.go.th.
Future Research Directions and Emerging Trends
Development of Green Chemistry Methodologies for Synthesis
The traditional synthesis of 1,3-bis(dichloromethyl)benzene often involves radical chlorination of m-xylene (B151644), which can suffer from a lack of selectivity and the use of harsh reagents. Emerging research trends are focused on developing greener, more sustainable synthetic routes that align with the principles of green chemistry.
Key areas of future research include:
Photochemical Methods: The use of light to initiate chemical reactions offers a green alternative to conventional thermal methods. Research into photochemical methods for preparing related compounds has highlighted the advantages of using specific light sources, such as LED lamps with wavelengths between 350nm and 700nm. google.com This approach can improve product purity by minimizing side reactions on the benzene (B151609) ring without the need for solvents or photosensitizers. google.com Future work will likely focus on optimizing these photochemical conditions specifically for this compound to enhance energy efficiency and selectivity.
Ionic Liquid Catalysis: Ionic liquids (ILs) are gaining attention as environmentally benign catalysts and solvents due to their negligible vapor pressure, thermal stability, and recyclability. uta.eduresearchgate.net Methods have been developed for synthesizing related isomers, such as 1,4-bis(chloromethyl)benzene, using ionic liquids like 1-dodecyl-3-methylimidazolium (B1224283) chloride, which facilitate high conversion rates and product purity in solvent-free conditions. chemicalbook.com A procedure for this compound synthesis has been described using 1-butyl-3-methylimidazolium chloride in conjunction with tetrafluorohexane as a solvent under LED irradiation. chemicalbook.com Further research will explore a wider range of tunable ILs to optimize reaction rates and simplify product separation. uta.eduscispace.com
Alternative Chlorinating Agents: To improve the safety and atom economy of the synthesis, research is moving towards replacing traditional chlorinating agents. Non-phosgene routes using reagents like bis(trichloromethyl) carbonate are being explored for the synthesis of derivative compounds like 1,3-bis(isocyanatomethyl)benzene. scispace.comnbinno.com Similarly, agents such as trichloroisocyanuric acid (TCCA) are being investigated for the mild and controlled monochlorination of benzylic hydrocarbons, which could be adapted for the synthesis of the target compound. researchgate.net
Table 1: Comparison of Green Synthesis Methodologies
| Methodology | Key Features | Potential Advantages | Research Focus |
|---|---|---|---|
| Photochemistry | Use of specific wavelength LEDs (e.g., 350-700 nm) google.com | High product purity, energy efficiency, solvent-free conditions | Optimization of light intensity and wavelength for selectivity |
| Ionic Liquid Catalysis | Recyclable catalyst/solvent system (e.g., imidazolium (B1220033) salts) chemicalbook.comdcu.ie | High conversion rates, simplified purification, solvent-free potential | Design of task-specific ionic liquids with enhanced catalytic activity |
| Alternative Reagents | Use of safer chlorinating agents like TCCA researchgate.net or phosgene (B1210022) substitutes scispace.com | Improved safety profile, higher atom economy, milder reaction conditions | Screening new reagents for benzylic dichlorination |
Exploration of Novel Catalytic Systems for Selective Transformations
The two dichloromethyl groups of this compound are reactive handles for a variety of chemical transformations. However, achieving high selectivity remains a challenge. Future research will focus on sophisticated catalytic systems that can precisely control the functionalization of this compound.
Emerging trends in this area involve:
Transition Metal Catalysis: Copper-catalyzed systems have shown promise for the site-selective chlorination of benzylic C-H bonds. nih.govdigitellinc.com For instance, a catalyst system comprising CuICl/bis(oxazoline) with N-fluorobenzenesulfonimide (NFSI) as an oxidant and KCl as a chloride source provides high benzylic selectivity. nih.govdigitellinc.com Future work will aim to adapt these systems for the controlled transformation of the dichloromethyl groups into other valuable functionalities, enabling net C-H coupling with a range of nucleophiles. digitellinc.com
Dual Catalysis Systems: The combination of two distinct catalytic cycles in one pot is a powerful strategy for novel transformations. Merging metal catalysis with visible-light photoredox catalysis can enable C-H functionalization reactions under milder conditions. beilstein-journals.org Research in this area could lead to the development of methods for the direct alkylation or arylation of the benzylic positions of this compound, bypassing the need for pre-functionalized starting materials.
Organocatalysis: While metal-based catalysts are prevalent, organocatalysis offers a sustainable and often less toxic alternative. The use of radical initiators like N-hydroxyphthalimide (NHPI) in combination with a chlorine source can facilitate controlled benzylic chlorination at room temperature. researchgate.net Further exploration of chiral organocatalysts could open pathways for asymmetric transformations involving this compound.
Integration of this compound in Supramolecular Chemistry
The rigid 1,3-disubstituted benzene core makes this compound an excellent building block for constructing well-defined, higher-order molecular assemblies. Supramolecular chemistry leverages non-covalent interactions to create complex and functional architectures.
Future research directions include:
Host-Guest Chemistry: Derivatives of this compound, such as 1,3-bis[bis(aryl)chloromethyl]benzenes, have been successfully used as regioselective "capping" reagents for cyclodextrins (CDs). nih.govresearchgate.netresearchgate.net These bulky linkers can bridge two adjacent glucose units of a CD, creating a precisely functionalized host molecule with a defined cavity. nih.govresearchgate.net Future investigations will explore the use of these capped CDs in molecular recognition, catalysis, and drug delivery. The interaction between the benzene core and the CD cavity is a subject of theoretical studies to understand the stability of such complexes. beilstein-journals.orgnih.gov
Crystal Engineering: In the solid state, this compound molecules arrange themselves into a three-dimensional network stabilized by chlorine-chlorine interactions measuring 3.513 Å and 3.768 Å. doaj.orgresearchgate.netnih.gov This inherent self-assembly property is a cornerstone of crystal engineering. Researchers will likely explore how modifications to the benzene ring or the chloromethyl groups can be used to control these intermolecular interactions, allowing for the design of new crystalline materials with tailored properties for applications in liquid crystals and conducting materials. nih.gov
Supramolecular Polymers: The structural motif of 1,3-disubstitution is common in building blocks for supramolecular polymers. For example, benzene-1,3,5-tricarboxamides (BTAs) are known to self-assemble into well-ordered, one-dimensional nanostructures through hydrogen bonding. rsc.org The bifunctional nature of this compound allows it to act as a versatile linker or monomer in the synthesis of more complex BTA-like structures or other supramolecular polymers, where its geometry dictates the assembly pathway. tue.nl
Advanced Analytical Techniques for Reaction Monitoring and Product Characterization
To optimize synthetic routes and fully understand reaction mechanisms, advanced analytical techniques that provide real-time data are becoming indispensable. The shift is from analyzing the final product to monitoring the reaction as it happens.
Key emerging techniques include:
Operando Spectroscopy: This methodology involves characterizing a catalyst or reaction mixture while the reaction is in progress and under true working conditions. wikipedia.orgrsc.org Techniques like operando Raman and infrared (IR) spectroscopy can provide detailed information on reaction intermediates, catalyst state, and kinetics. researchgate.netresearchgate.net For the synthesis of this compound, operando spectroscopy could be used to monitor the stepwise chlorination of m-xylene, allowing for precise control to maximize the yield of the desired dichlorinated product and minimize over- or under-chlorination. researchgate.netimperial.ac.uk
In Situ FTIR Spectroscopy: For reactions that occur rapidly, in situ Fourier-transform infrared (FTIR) spectroscopy is a powerful tool. It has been used to monitor the instantaneous formation of products in benzylic fluorination reactions. acs.org This technique could be applied to study the kinetics of fast transformations involving the dichloromethyl groups, providing mechanistic insights that are unobtainable through conventional offline analysis.
Advanced Mass Spectrometry and NMR: Modern mass spectrometry techniques can help identify transient intermediates and byproducts, while advanced 2D NMR techniques are crucial for the unambiguous structural elucidation of complex derivatives and supramolecular assemblies formed from this compound.
Table 2: Advanced Analytical Techniques for Process Understanding
| Technique | Application Area | Information Gained |
|---|---|---|
| Operando Raman/IR Spectroscopy | Real-time monitoring of synthesis rsc.orgresearchgate.net | Reaction kinetics, intermediate identification, catalyst deactivation pathways |
| In Situ FTIR Spectroscopy | Monitoring fast functionalization reactions acs.org | Rapid kinetic data, mechanistic insights into fast steps |
| X-ray Diffraction | Solid-state structural analysis researchgate.netresearchgate.net | Molecular conformation, crystal packing, intermolecular interactions |
Computational Design of New Derivatives with Tunable Properties
Computational chemistry provides a powerful predictive tool to guide experimental work, saving time and resources. By modeling molecules and reactions in silico, researchers can design new derivatives of this compound with specific, tailored properties before ever entering the lab.
Future research will heavily rely on:
Density Functional Theory (DFT): DFT calculations are used to predict a wide range of molecular properties. For derivatives of this compound, DFT can be used to optimize molecular geometries, calculate spectroscopic signatures (IR and Raman), and determine electronic properties. researchgate.netmdpi.com
Predicting Reactivity: Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be calculated to predict the reactivity of new derivatives. mdpi.com The HOMO-LUMO gap provides insight into the molecule's stability and its potential role in electronic materials. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize electron-rich and electron-poor regions, thereby predicting sites susceptible to nucleophilic or electrophilic attack. researchgate.net
Virtual Screening: Computational tools can be used to perform virtual screening of a large library of potential derivatives for specific applications. For example, by calculating properties like polarizability, dipole moment, and interaction energies, researchers can identify promising candidates for use in nonlinear optics, supramolecular recognition, or as precursors for pharmaceutical compounds. researchgate.netmdpi.com This computational-first approach accelerates the discovery and development of new materials based on the this compound scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
